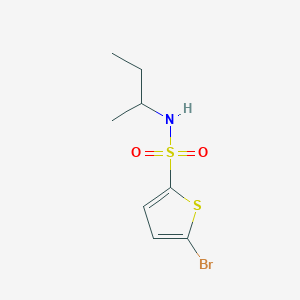
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide works by binding to the extracellular domain of chloride channels and blocking the movement of chloride ions across the cell membrane. This results in the inhibition of chloride channel activity and a decrease in the flow of chloride ions into the cell. 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of other ion channels and transporters by binding to their extracellular domains.
Biochemical and Physiological Effects:
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels in a dose-dependent manner. This inhibition can lead to a decrease in the secretion of fluids in various organs such as the pancreas, lungs, and salivary glands. 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of other ion channels such as CFTR and AE, which are involved in the regulation of ion and fluid transport in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and specific inhibitor of chloride channels, making it a valuable tool for studying the function of these channels. However, 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has also been shown to have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide research. One area of interest is the development of more specific and potent inhibitors of chloride channels that do not have off-target effects. Another area of interest is the use of 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide and other chloride channel inhibitors as potential therapies for diseases such as cystic fibrosis, where abnormal chloride channel function plays a role in disease pathogenesis. Finally, 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide and other ion channel inhibitors could be used as tools to study the role of ion channels and transporters in disease processes.
Synthesemethoden
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. The resulting product is then treated with sodium methoxide to yield 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has been extensively used in scientific research as a tool to study the function of various ion channels and transporters. It has been shown to inhibit the activity of chloride channels, which are involved in a variety of physiological processes such as neuronal signaling, muscle contraction, and fluid secretion. 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has also been used to study the function of other ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the anion exchanger (AE).
Eigenschaften
Molekularformel |
C15H15Cl2NO5S |
|---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO5S/c1-21-10-5-4-9(8-12(10)23-3)18-24(19,20)13-7-6-11(22-2)14(16)15(13)17/h4-8,18H,1-3H3 |
InChI-Schlüssel |
ICFLIMYVVYLBRG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296825.png)

![2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide](/img/structure/B296827.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)

![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)